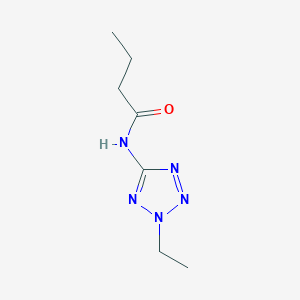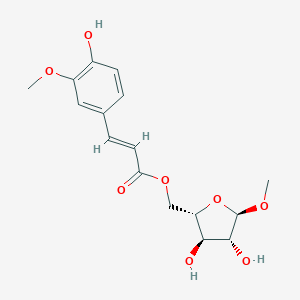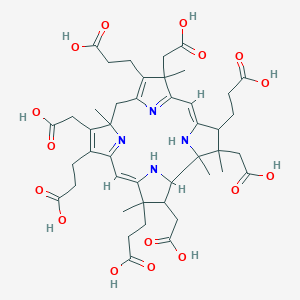
N-(2-ethyl-2H-tetraazol-5-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethyl-2H-tetraazol-5-yl)butanamide, also known as AETB, is a chemical compound that has gained attention in the scientific community due to its potential applications in biochemical and physiological research. AETB is a tetrazole derivative and is structurally similar to other tetrazole-containing compounds that have been found to exhibit biological activity. In Additionally, we will list future directions for research on AETB.
Wissenschaftliche Forschungsanwendungen
N-(2-ethyl-2H-tetraazol-5-yl)butanamide has been found to have potential applications in a variety of scientific research areas. One of the primary uses of this compound is as a fluorescent probe for detecting the presence of copper ions in biological systems. This compound has also been used as a ligand for the synthesis of metal complexes, which have been found to exhibit biological activity. Additionally, this compound has been investigated for its potential as a photosensitizer in photodynamic therapy, a treatment for cancer that involves the use of light and a photosensitizing agent.
Wirkmechanismus
The mechanism of action of N-(2-ethyl-2H-tetraazol-5-yl)butanamide is not fully understood, but it is thought to involve the formation of a complex with metal ions such as copper. This complex can then interact with biological molecules such as proteins and DNA, leading to changes in their structure and function.
Biochemical and Physiological Effects:
This compound has been found to exhibit a variety of biochemical and physiological effects in vitro. For example, this compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to have antioxidant activity, which may be beneficial in the treatment of diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-ethyl-2H-tetraazol-5-yl)butanamide in lab experiments is its fluorescent properties, which make it a useful tool for detecting the presence of copper ions in biological systems. Additionally, this compound's ability to form metal complexes may make it a useful tool for the synthesis of new compounds with biological activity. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2-ethyl-2H-tetraazol-5-yl)butanamide. One area of interest is the development of new metal complexes using this compound as a ligand, with the goal of identifying compounds with enhanced biological activity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in photodynamic therapy. Finally, investigations into the potential toxicity of this compound and its effects on biological systems are needed to ensure its safety for use in lab experiments.
Synthesemethoden
The synthesis of N-(2-ethyl-2H-tetraazol-5-yl)butanamide involves the reaction of 2-ethyl-2H-tetrazole-5-carboxylic acid with butanoyl chloride in the presence of a base such as triethylamine. The resulting product is this compound, which can be purified using standard techniques such as column chromatography or recrystallization.
Eigenschaften
Molekularformel |
C7H13N5O |
|---|---|
Molekulargewicht |
183.21 g/mol |
IUPAC-Name |
N-(2-ethyltetrazol-5-yl)butanamide |
InChI |
InChI=1S/C7H13N5O/c1-3-5-6(13)8-7-9-11-12(4-2)10-7/h3-5H2,1-2H3,(H,8,10,13) |
InChI-Schlüssel |
DUUFAOAFBKVYMI-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=NN(N=N1)CC |
Kanonische SMILES |
CCCC(=O)NC1=NN(N=N1)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B237741.png)
![N-(3-{[(4-tert-butylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B237745.png)
![N-({3-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B237759.png)
![2-chloro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B237768.png)

![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide](/img/structure/B237779.png)
![55-(2-Amino-2-oxoethyl)-42,62-di(ethylidene)-36-(1-hydroxyethyl)-33,51-dimethyl-15-methylidene-13,28,34,37,40,43,49,53,60,63-decaoxo-6,10,17,21,25,32,57-heptathia-14,29,35,38,41,44,50,54,61,64,65,66,67,68,69,70,71-heptadecazadecacyclo[31.19.12.14,52.15,8.19,12.116,19.120,23.124,27.156,59.044,48]henheptaconta-1(52),2,4(66),5(71),7,9(70),16(69),18,20(68),22,24(67),56(65)-dodecaene-30-carboxylic acid](/img/structure/B237786.png)

![5,10,15,20,25,30-Hexakis(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol](/img/structure/B237791.png)




